DPA-714
Overview
Description
DPA-714, or N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide, is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications . It has a high affinity for the TSPO with a dissociation constant (Ki) of 7.0 ± 0.4 nM .
Synthesis Analysis
DPA-714 is synthesized using the classic nucleophilic aliphatic substitution on a good leaving group, tosylate, with [18F]fluoride using tetraethylammonium bicarbonate in acetonitrile at 100°C . The process is fully automated on a Trasis AllinOne synthesizer .Molecular Structure Analysis
The molecular structure of DPA-714 includes a fluorine atom, which allows labeling with fluorine-18 and in vivo imaging using positron emission tomography . The chemical formula of DPA-714 is C22H27FN4O2 .Chemical Reactions Analysis
DPA-714 is used in Positron Emission Tomography following substitution of fluorine-19 with fluorine-18, a positron-emitting radionuclide . This enables visualization of inflammatory processes in vivo non-invasively .Physical And Chemical Properties Analysis
DPA-714 has a molar mass of 398.482 g·mol−1 . It is a solid substance with a white to off-white color .Scientific Research Applications
Neuroinflammation Imaging
- [18F]DPA-714 as a Radiotracer : DPA-714, particularly in its [18F]DPA-714 form, is a radiotracer with high affinity for the translocator protein (TSPO), primarily used in neuroinflammation imaging. It has been effectively used to quantify TSPO expression in neuroinflammation models, using positron emission tomography (PET) scanning methods. Studies have shown its capability to quantify TSPO expression in rat brains, utilizing kinetic modeling and PET scans, providing significant insights into neuroinflammatory processes (Ory et al., 2015).
Alzheimer's Disease Research
- Imaging in Alzheimer's Disease : [18F]DPA-714 has been utilized in preliminary studies to assess its potential in imaging TSPO binding in Alzheimer's disease (AD). Although the study suggests that [18F]DPA-714 may not effectively differentiate individual AD patients from healthy subjects, it underscores the need for further research including TSPO binding status to substantiate these findings (Golla et al., 2015).
Inflammatory Bowel Disease (IBD) Study
- [18F]DPA-714 in IBD Models : In the study of inflammatory bowel disease (IBD), [18F]DPA-714 has shown potential as a non-invasive quantitative tool. Its use in PET imaging of intestinal inflammation in animal models has demonstrated significant results, differentiating between treated and non-treated subjects, and correlating PET signal with increased TSPO expression at the cellular level. This suggests its utility in studying inflammation levels and localization in IBD models (Bernards et al., 2014).
Metabolism and Quantification in PET Imaging
- Metabolism and Quantification in PET : The metabolism and quantification of [18F]DPA-714 as a new TSPO positron emission tomography radioligand have been explored, providing insights into its biodistribution, in vitro and in vivo metabolism in different subjects. This research is crucial in understanding the potential and limitations of [18F]DPA-714 in clinical PET studies (Peyronneau et al., 2013).
Rheumatoid Arthritis Imaging
- Application in Rheumatoid Arthritis : [18F]DPA-714 has been investigated as a biomarker for PET imaging of rheumatoid arthritis (RA). The study indicates that [18F]DPA-714 is well-suited for the study and follow-up of inflammation linked to RA, suggesting its potential for clinical imaging of peripheral inflammation (Pottier et al., 2014).
Muscular Inflammation and Tumor Differentiation
- Muscular Inflammation and Tumor Differentiation : [18F]DPA-714 has been used in PET imaging to evaluate the dynamics of macrophage activation and infiltration in different stages of inflammatory diseases. Its application in muscular inflammation models and differentiation with tumors underscores its potential in both inflammation and oncology studies (Wu et al., 2014).
Cerebral Ischemia Research
- Imaging in Cerebral Ischemia : Research comparing [18F]DPA-714 with [11C]PK11195 in models of cerebral ischemia in rats has shown that [18F]DPA-714 offers a higher signal-to-noise ratio, making it a promising alternative for TSPO imaging in neuroinflammation and ischemic conditions (Boutin et al., 2013).
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZFWBNYJNHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121798 | |
Record name | DPA 714 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)-N,N-diethylacetamide | |
CAS RN |
958233-07-3 | |
Record name | N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958233-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DPA-714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPA 714 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPA-714 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.